![molecular formula C12H20O4 B1490781 Dendrodolide L CAS No. 1422433-78-0](/img/structure/B1490781.png)
Dendrodolide L
Overview
Description
Dendrodolide L is a 12-membered secondary metabolite, which was isolated from dendrochium sp . It exhibits in vitro cytotoxicity against the tumour cell line HCT-116 . It is a type of macrolide, a group of natural products found in plants and microorganisms . These compounds show different biological activities, such as antiviral, antiparasitic, antifungal, antibacterial, immunosuppressive, herbicidal, and cytotoxic activities .
Synthesis Analysis
A short and efficient method for the stereoselective synthesis of Dendrodolide L has been developed from inexpensive and commercially available starting material . This convergent synthesis utilizes Jacobsen kinetic resolution, regioselective ring-opening of epoxide and Yamaguchi macrolactonization as key steps . Another synthetic route for the total synthesis of dendrodolide-L has been developed from known chiral epoxides . The key reactions involved in this synthesis are regioselective ring-opening of epoxide, Yamaguchi esterification and ring-closing metathesis reactions (RCM) to result in the target compound .Scientific Research Applications
Synthesis of Dendrodolide L
- Total Synthesis Routes : Recent research has focused on developing efficient methods for the total synthesis of Dendrodolide L. A short and concise route to synthesize Dendrodolide L from commercially available materials has been established, utilizing key steps like Jacobsen kinetic resolution and Yamaguchi macrolactonization (Regalla et al., 2017). Another study developed a unified synthetic strategy for various dendrodolides, including Dendrodolide L, highlighting techniques such as Jorgensen asymmetric epoxidation and ring-closing metathesis (Mohapatra et al., 2015). These synthetic methods are crucial for facilitating further research and potential applications of Dendrodolide L.
Conformational and Structural Studies
- Structural Analysis : A detailed study was conducted on dendrodolides, including Dendrodolide L, derived from a fungus associated with sea cucumbers. This research involved comprehensive spectroscopic analysis and X-ray diffraction to elucidate the structures and absolute configurations of these compounds (Sun et al., 2013). Understanding the molecular structure and configuration of Dendrodolide L is vital for exploring its potential therapeutic applications and interactions with biological systems.
Biological and Medicinal Research
- Biological Evaluation : In the context of medicinal research, dendrodolides, including Dendrodolide L, have been synthesized and evaluated for their efficacy against cancer cell lines (Poornima et al., 2016). This indicates a potential area of application in cancer research, where these compounds may contribute to the development of new therapeutic agents.
properties
IUPAC Name |
(4R,12R)-4-hydroxy-12-methyl-oxacyclododecane-2,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-9-4-2-5-10(13)6-3-7-11(14)8-12(15)16-9/h9,11,14H,2-8H2,1H3/t9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSHFXUEHSFCBA-MWLCHTKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CCCC(CC(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC(=O)CCC[C@H](CC(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dendrodolide L |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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